Product packaging for 9,10-Anthracenedimethanol(Cat. No.:CAS No. 10273-85-5)

9,10-Anthracenedimethanol

Cat. No.: B3045183
CAS No.: 10273-85-5
M. Wt: 238.28 g/mol
InChI Key: BYSYUYRPTYENND-UHFFFAOYSA-N
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Description

9,10-Anthracenedimethanol, with the CAS Number 10273-85-5 and molecular formula C16H14O2, is a versatile anthracene-based building block valued in multiple research fields for its functional diol groups and aromatic core . Its primary research value lies in its role as a key precursor in synthetic and materials chemistry. One significant application is in Diels-Alder reactions, where it demonstrates high reactivity; studies show its reaction rate with dienophiles like maleic anhydride is approximately an order of magnitude faster than that of its mono-functional analog, 9-anthracenemethanol . This makes it a superior choice for constructing complex molecular architectures and studying reaction kinetics under various conditions. Furthermore, derivatives of this compound, such as α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol, are effectively employed as Chiral Solvating Agents (CSAs) for NMR spectroscopy . These agents enable the enantiodifferentiation of chiral analytes, such as spiroglycol, allowing researchers to distinguish between enantiomers both in proton and carbon-13 NMR spectra, which is crucial for stereochemical analysis . In advanced materials science, anthracene-functionalized monomers are used to synthesize high-performance dipolar glass copolymers (DGCs) for next-generation dielectric materials . These polymers exhibit high dielectric constants and low loss factors, making them promising for energy storage and flexible electronics . The anthracene moieties also confer photo-responsive capabilities, enabling the formation of single-chain nanoparticles (SCNPs) via UV-induced photodimerization, which is a key technique in nanotechnology . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O2 B3045183 9,10-Anthracenedimethanol CAS No. 10273-85-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10273-85-5

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

[10-(hydroxymethyl)anthracen-9-yl]methanol

InChI

InChI=1S/C16H14O2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8,17-18H,9-10H2

InChI Key

BYSYUYRPTYENND-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CO)CO

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CO)CO

Other CAS No.

10273-85-5

Origin of Product

United States

Methodologies for the Synthesis of 9,10 Anthracenedimethanol and Its Derivatives

Stereoselective Synthetic Approaches to 9,10-Anthracenedimethanol Enantiomers

The development of stereoselective methods is crucial for producing enantiomerically pure this compound derivatives, which are highly valued for applications in chiral recognition and asymmetric synthesis.

A significant advancement in the synthesis of chiral anthracene (B1667546) diols is the development of one-pot stereoselective double reduction methods. These techniques allow for the direct and controlled conversion of a prochiral diketone to a chiral diol with high enantiomeric excess. A key example is the synthesis of α,α′-Bis(trifluoromethyl)-9,10-anthracenedimethanol (ABTE), a highly effective chiral solvating agent. researchgate.netresearchgate.net

The stereoselective synthesis of ABTE has been achieved through the Corey-Bakshi-Shibata (CBS) reduction of 9,10-bis(trifluoroacetyl)anthracene. tdx.cat This method employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction, yielding the desired (R,R) or (S,S) enantiomer in good yield and with a high degree of stereoselectivity. tdx.cat The reaction proceeds in a single pot, providing an efficient route to the enantiopure diol. researchgate.netresearchgate.net

Table 1: One-Pot Stereoselective Synthesis of α,α′-Bis(trifluoromethyl)-9,10-anthracenedimethanol (ABTE)

Precursor Reduction Method Yield Stereomeric Ratio (RR:RS:SS)
9,10-bis(trifluoroacetyl)anthracene CBS Reduction 65% 89:11:0

Data sourced from a doctoral thesis on the stereoselective synthesis of ABTE. tdx.cat

For detailed structural and mechanistic studies, particularly using NMR spectroscopy, isotopically labeled compounds are invaluable. Enantiopure forms of α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol and their corresponding perdeuterated isotopomers have been successfully prepared. researchgate.netacs.orgnih.gov The synthesis of these deuterated analogs allows for advanced conformational analysis by ¹H NMR and aids in the study of diastereomeric complexes formed with other chiral molecules. acs.orgnih.gov The absolute configuration of these compounds was definitively determined through X-ray analysis of a crystallized diastereoisomeric carbamate (B1207046) derivative. nih.gov

Precursor-Based Synthetic Routes to this compound Analogs

The synthesis of this compound and its derivatives often begins with readily available precursors, such as anthraquinones or halogenated anthracenes, which are chemically transformed into the target diol framework.

The most common and direct route to the this compound core is the reduction of 9,10-anthraquinone. This method is advantageous because the starting anthraquinone (B42736) framework protects the reactive 9- and 10-positions, allowing for substitutions on the outer rings if desired. beilstein-journals.org Several reducing agents can be employed for this transformation, with varying conditions and yields. beilstein-journals.org

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this reduction, typically providing yields greater than 85%. An alternative method is catalytic hydrogenation using palladium on carbon (Pd/C), although this often requires elevated hydrogen pressures and longer reaction times. The choice of reducing agent can be tailored based on the presence of other functional groups in the starting anthraquinone. For instance, sodium borohydride (B1222165) (NaBH₄) has also been used for the reduction of functionalized anthraquinones to produce 2,3-disubstituted anthracenes. beilstein-journals.orgnih.gov

Table 2: Common Reductive Methods for 9,10-Anthraquinone

Reagent Solvent Conditions Yield
Lithium aluminum hydride (LiAlH₄) Tetrahydrofuran (THF) 0–5°C >85%
Palladium on carbon (Pd/C), H₂ Not specified 3–5 atm pressure Not specified

Data sourced from Benchchem and a review on anthracene synthesis. beilstein-journals.org

This reductive approach is versatile, enabling the synthesis of a wide array of substituted anthracene derivatives from corresponding anthraquinones. beilstein-journals.org

Halogenated anthracenes serve as versatile precursors for introducing a variety of functional groups, including the hydroxymethyl groups of this compound. A key intermediate is 9,10-bis(chloromethyl)anthracene (B83949). google.com This compound can be synthesized by reacting anthracene with 1,3,5-trioxane (B122180) and hydrochloric acid in the presence of a phase transfer catalyst. google.com The resulting 9,10-bis(chloromethyl)anthracene is a valuable precursor that can be converted into various meso-disubstituted derivatives, including the corresponding diol (this compound) through nucleophilic substitution. google.com

Another strategy involves the reduction of halogenated anthraquinones, such as 1,8-dichloroanthraquinone, followed by subsequent coupling reactions to yield highly functionalized anthracene derivatives. frontiersin.org

Functional Group Introduction and Modification Strategies on the 9,10-Anthracene Core

The functionalization of the anthracene core is essential for tuning the properties of this compound derivatives. Strategies can involve building the molecule from already functionalized precursors or modifying the anthracene skeleton after its formation.

The introduction of trifluoromethyl groups, as seen in the synthesis of ABTE, is achieved by using a precursor like 9,10-bis(trifluoroacetyl)anthracene. tdx.cat This highlights a strategy where functional groups are incorporated into the precursor before the final reduction step.

Similarly, starting with substituted anthraquinones allows for the synthesis of anthracene derivatives with a wide range of functionalities on the peripheral rings. beilstein-journals.orgresearchgate.net These substituted anthraquinones can be prepared through various synthetic methods and then reduced to the corresponding anthracene framework. beilstein-journals.org

Furthermore, transition metal-catalyzed reactions, such as Suzuki and Sonogashira couplings, are powerful tools for modifying halogenated anthracene precursors. frontiersin.org These reactions allow for the formation of carbon-carbon bonds, enabling the attachment of aryl, alkyl, and alkynyl groups to the anthracene core, thereby creating a diverse library of derivatives. frontiersin.orgmdpi.com The use of 9,10-bis(chloromethyl)anthracene as a synthetic intermediate also provides a direct route to introduce functionalities like amines, esters, ethers, and thiols at the 9- and 10-positions. google.com

Alkylation and Arylation Methods

Alkylation and arylation at the 9,10-positions of the anthracene core or on the methanol (B129727) side-chains are fundamental for modifying the steric and electronic properties of this compound. These modifications are typically achieved through nucleophilic substitution reactions starting from halogenated precursors or through metal-catalyzed cross-coupling reactions.

A primary precursor for many derivatives is 9,10-bis(chloromethyl)anthracene, synthesized via the chloromethylation of anthracene. google.com This reactive intermediate serves as a versatile starting point for introducing various alkyl and aryl groups. For instance, the chloromethyl groups are susceptible to nucleophilic substitution, allowing for the creation of ether linkages. The synthesis of 9,10-bis(alkoxymethyl)anthracene derivatives is a key example of this approach. tandfonline.com

Another significant strategy involves the direct arylation of the anthracene core, often before the introduction of the methanol functionalities. Palladium-catalyzed reactions, such as Suzuki and direct C-H arylation, are commonly employed to attach aryl groups at the 9 and 10 positions of a dihaloanthracene precursor. mdpi.com For instance, 9,10-dibromoanthracene (B139309) can be coupled with various arylboronic acids to yield 9,10-diarylanthracenes, which can then be further functionalized. acs.org Mechanochemical methods have also been developed for the Birch reductive arylation of anthracene, yielding 9-aryl-9,10-dihydroanthracene derivatives. nih.govchemrxiv.org

The table below summarizes key findings in alkylation and arylation reactions for synthesizing derivatives related to this compound.

Reaction TypeStarting MaterialReagents/CatalystProductKey Findings/YieldReference
ChloromethylationAnthraceneParaformaldehyde, HCl, 1,4-dioxane9,10-Bis(chloromethyl)anthraceneA common and efficient method to produce a key intermediate for further alkylation. google.com
Alkylation (Etherification)9,10-Bis(chloromethyl)anthraceneAlcohols, Base9,10-Bis(alkoxymethyl)anthracene derivativesUsed to synthesize various alkoxymethyl derivatives with potential biological activities. tandfonline.com
Suzuki Coupling9,10-DibromoanthraceneArylboronic acid, Pd(PPh₃)₄, K₂CO₃9,10-Diarylanthracene derivativesEnables precise introduction of aryl substituents, yielding thermally stable materials for OLEDs. mdpi.com
Reductive ArylationAnthraceneLithium, Ethylenediamine, Fluorobenzene9-Phenyl-9,10-dihydroanthraceneA mechanochemical method that allows for direct arylation under specific conditions. nih.govchemrxiv.org

Approaches for Extending Conjugation in this compound Systems

Extending the π-conjugated system of the anthracene core is crucial for tuning its photophysical properties, particularly for applications in organic electronics. This is commonly achieved by introducing unsaturated moieties like alkynes and vinyl groups at the 9 and 10 positions using cross-coupling and olefination reactions.

The Sonogashira coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. nih.govgelest.com Starting with 9,10-dihaloanthracene precursors, such as 9,10-dibromoanthracene, various alkynyl groups can be introduced to create extended, rigid, and highly conjugated systems like 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA). researchgate.net These reactions are typically catalyzed by palladium complexes, often with a copper co-catalyst. nih.gov The resulting alkynyl-extended anthracenes often exhibit interesting properties, such as efficient singlet fission.

Another significant method for extending conjugation is the Wittig reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. wikipedia.orgudel.edu To apply this to the anthracenedimethanol system, the diol is first oxidized to the corresponding 9,10-anthracenedicarboxaldehyde. This dialdehyde (B1249045) can then undergo a Wittig reaction to introduce vinyl groups, thereby extending the π-system. researchgate.netumkc.edu The choice of the ylide determines the nature of the substituent on the newly formed double bond.

The table below presents selected research findings on methods for extending the conjugation of the anthracene core.

Reaction TypeStarting MaterialReagents/CatalystProduct TypeKey FindingsReference
Sonogashira Coupling9,10-DibromoanthraceneTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base9,10-Bis(alkynyl)anthraceneA versatile method for synthesizing highly conjugated systems with applications in organic electronics and solar energy. nih.gov
Wittig Reaction9,10-AnthracenedicarboxaldehydePhosphonium ylide (e.g., Benzyltriphenylphosphonium chloride), Base (e.g., NaOH)9,10-Bis(vinyl)anthracene derivativesConverts aldehyde groups to alkenes, effectively extending the π-conjugation of the anthracene core. researchgate.netudel.eduumkc.edu
Butadiynyl SynthesisAnthraquinoneLiC≡C-C≡CSiMe₃, then Sn(II) reduction9,10-Bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthraceneProvides a building block for constructing complex butadiynylanthracenes terminated by various functional groups. rsc.org

Photochemical Routes to Substituted Anthracenedimethanol Derivatives

Photochemistry offers unique pathways for the synthesis of anthracene derivatives that are often inaccessible through thermal reactions. The most prominent photochemical reaction of anthracene and its derivatives is the [4+4] photodimerization, a reversible cycloaddition that occurs upon irradiation with UV light. mdpi.com

This classic reaction involves the excitation of an anthracene monomer to its singlet or triplet excited state, which then reacts with a ground-state monomer to form a dimer. mdpi.comsioc-journal.cn This process links two anthracene units at their 9 and 10 positions, creating a rigid, cage-like structure. The photodimerization has been extensively studied for various anthracene derivatives. ccspublishing.org.cn The substitution pattern on the anthracene ring can influence the reaction's efficiency and the stability of the resulting dimer. For example, introducing urea (B33335) groups to anthracene derivatives has been shown to control the intermolecular photodimerization through hydrogen bonding, even in dilute solutions. rsc.orgscispace.com

Beyond dimerization, photochemical methods have been employed for other transformations. For instance, a room-temperature photochemical reaction has been developed for the perfluorobenzylation of anthracene to synthesize 9,10-bis(perfluorobenzyl)anthracene, a deep-blue emitting material. beilstein-journals.org This method can proceed even without a transition-metal photosensitizer by forming an electron donor-acceptor complex. beilstein-journals.org Furthermore, high-intensity laser-jet photolysis of certain 9-substituted anthracenes has been shown to yield complex products through multiple-photon processes, including the formation of lepidopterene from 9-(phenoxymethyl)anthracene. researchgate.net

The table below highlights key photochemical routes for synthesizing anthracene derivatives.

Reaction TypeStarting MaterialConditionsProduct TypeKey FindingsReference
[4+4] PhotodimerizationAnthracene derivativesUV irradiation (~350 nm)Dianthracene products (dimers)A classic, reversible reaction. The unique rigidity and geometry of the products are of synthetic interest. mdpi.comsioc-journal.cnccspublishing.org.cn
Controlled PhotodimerizationN,N′-dianthracen-9-ylurea (9DAU)Irradiation at 365 nmIntermolecular photodimerIntermolecular hydrogen bonding of urea moieties facilitates dimerization even at very low concentrations. rsc.orgscispace.com
Photochemical PerfluorobenzylationAnthracenePerfluorobenzyl iodide (BnF-I), Room temperature9,10-Bis(perfluorobenzyl)anthraceneA single-step, room-temperature synthesis for a new deep-blue emitting anthracene derivative. beilstein-journals.org
Multi-Photon Photolysis9-(Phenoxymethyl)anthraceneHigh-intensity laser-jet irradiationLepidopterene, BiplaneneHigh-intensity light leads to complex multiple-photon chemistry, differing from conventional photolysis. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 9,10 Anthracenedimethanol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For derivatives of 9,10-anthracenedimethanol, NMR provides critical information on chemical constitution, configuration, and conformation.

High-resolution ¹H (proton) and ¹³C NMR are fundamental methods for characterizing this compound compounds. The symmetry of the 9,10-disubstituted anthracene (B1667546) scaffold often leads to simplified spectra, which can become more complex with asymmetric substitution or hindered rotation.

In the ¹H NMR spectrum of the parent this compound, the aromatic protons typically appear as a set of multiplets in the aromatic region (δ 7.0-8.5 ppm). Due to the symmetry, the protons at positions 1, 4, 5, and 8 are equivalent, as are the protons at 2, 3, 6, and 7. The methylene (B1212753) protons of the -CH₂OH groups attached to C9 and C10 would appear as a singlet, or as an AB system if rotation is restricted, typically in the range of δ 4.5-5.5 ppm. The hydroxyl protons give a signal whose chemical shift is dependent on concentration and solvent.

The ¹³C NMR spectrum provides complementary information. The carbons of the anthracene core resonate in the aromatic region (δ 120-140 ppm), with the substituted C9 and C10 carbons appearing at lower field strength compared to the unsubstituted carbons. The methylene carbons (-CH₂) typically appear around δ 60-70 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH, CH₂, and CH₃ groups. doi.orgrsc.org

For substituted derivatives, such as α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol, the presence of the trifluoromethyl groups significantly influences the chemical shifts of nearby protons and carbons. nih.gov

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Scaffolds

Group Nucleus Typical Chemical Shift (δ) in ppm Notes
Aromatic Protons (H1/4/5/8)¹H7.5 - 8.5Appears as a multiplet (often a doublet of doublets).
Aromatic Protons (H2/3/6/7)¹H7.2 - 7.8Appears as a multiplet (often a doublet of doublets).
Methylene Protons (-CH₂OH)¹H4.5 - 5.5Can be a singlet or an AB quartet depending on rotational freedom.
Aromatic Carbons (unsubstituted)¹³C122 - 128Includes C1-C8.
Aromatic Carbons (bridgehead)¹³C128 - 135Carbons C4a, C8a, C9a, C10a.
Aromatic Carbons (substituted)¹³C135 - 145Carbons C9 and C10.
Methylene Carbon (-CH₂OH)¹³C60 - 70Chemical shift for the carbinol carbon.

Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and detailed structural analysis, especially for complex or asymmetric derivatives. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons. rsc.orgsci-hub.st It is invaluable for assigning the resonances of protonated carbons in the anthracene framework and the side chains. The HSQC spectrum separates overlapping proton signals based on the chemical shifts of their attached carbons, greatly aiding in the analysis of crowded spectral regions. github.ioresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). rsc.orgsci-hub.st This is crucial for piecing together the molecular structure by connecting different spin systems. For instance, HMBC can show correlations from the methylene protons to the C9/C10 carbons and adjacent aromatic carbons, confirming the connectivity of the side chains to the anthracene core. It is also the primary method for assigning quaternary carbons, which are invisible in HSQC spectra. github.ioacs.org

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), detect protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.orgsci-hub.st This provides critical information about the molecule's conformation and stereochemistry. For example, NOE correlations can be observed between the methylene protons and the proximal aromatic protons (H1/8/4/5), confirming the spatial arrangement of the side chains relative to the anthracene plane. acs.org

In a study of cyclobis[(R,R)-a,a%-bis(trifluoromethyl)-9,10-anthracenedimethyl sulphite], chemical shifts were assigned using phase-sensitive HSQC and HMBC experiments. sci-hub.st The conformational behavior was further investigated using DPFGE-NOESY spectra, which revealed through-space interactions justifying the proposed structure. sci-hub.st

Derivatives of this compound, particularly chiral variants like (R,R)-α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol, are effective chiral solvating agents (CSAs). nih.govresearchgate.net They form diastereomeric association complexes with chiral substrates through interactions like hydrogen bonding. At room temperature, the exchange between the free and complexed states is often fast on the NMR timescale, resulting in averaged signals.

Low-temperature NMR studies are employed to slow down these exchange processes, allowing for the observation of separate signals for the free and complexed species, or for the different diastereomeric complexes. nih.gov This allows for detailed study of the binding event. For example, the association of α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol with ortho- and meta-benzenedimethanol was studied by low-temperature NMR, which confirmed the formation of stable bidentate complexes. researchgate.net Such studies are crucial for understanding the mechanisms of chiral recognition and for determining the stoichiometry and binding constants of the association equilibria. researchgate.netmdpi.com

While ¹H and ¹³C are the most commonly observed nuclei, the study of other nuclei can provide unique structural information.

¹⁹F NMR: For fluorinated derivatives like α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol, ¹⁹F NMR is an exceptionally powerful and sensitive technique. mdpi.com The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for studying intermolecular interactions in association complexes. The large chemical shift dispersion in ¹⁹F NMR often allows for better resolution of signals from different diastereomeric species compared to ¹H NMR. mdpi.com

Lanthanide Shift Reagents: In cases of severe signal overlap in ¹H NMR spectra, lanthanide shift reagents can be employed. These paramagnetic complexes, such as Eu(fod)₃, induce large shifts in the signals of nearby protons. The magnitude of the induced shift is related to the distance of the proton from the lanthanide ion, providing an additional tool for spectral dispersion and structural analysis. rsc.org

Solid-State NMR (SSNMR): For crystalline or amorphous solid samples, SSNMR techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide structural information. numberanalytics.comescholarship.org SSNMR is particularly useful for studying materials where single crystals suitable for X-ray diffraction cannot be obtained.

Optical Spectroscopy for Electronic and Photophysical Property Determination

Optical spectroscopy techniques probe the electronic transitions within a molecule and are fundamental to understanding the color, fluorescence, and general photophysical behavior of this compound compounds.

UV-Visible absorption spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic transitions from the ground state to excited states. The parent anthracene molecule exhibits a characteristic absorption spectrum with distinct vibronic fine structure, typically showing several sharp peaks in the 300-380 nm range. researchgate.netmsu.edu These bands correspond to the π→π* transitions of the conjugated aromatic system.

Substitution at the 9 and 10 positions of the anthracene core can significantly affect the electronic structure and, consequently, the absorption spectrum. researchgate.net The introduction of hydroxymethyl groups in this compound generally leads to a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted anthracene. The fine vibronic structure is often preserved. The intensity of the absorption is quantified by the molar absorptivity (ε), which is determined by the Beer-Lambert law. Strongly absorbing chromophores can have ε values greater than 10,000 L·mol⁻¹·cm⁻¹. msu.edu

Studies on various 9,10-disubstituted anthracene derivatives show that the position of the absorption maxima (λ_max_) and the quantum yield of fluorescence are sensitive to the nature of the substituents. beilstein-journals.org For instance, introducing electron-withdrawing groups can alter the energy levels of the molecular orbitals and modulate the photophysical properties. researchgate.netbeilstein-journals.org

Table 2: UV-Visible Absorption Data for Anthracene and a Derivative

Compound Solvent Absorption Maxima (λ_max) in nm Molar Absorptivity (ε) in L·mol⁻¹·cm⁻¹
AnthraceneCyclohexane375, 356, 338, 324~9,000 at 375 nm
α,α'-(anthracene-9,10-diyl)bis(methylmalonic acid) (ABMA)DMF–CHCl₃~400, 378, 358, 340Not specified
9,10-bis(pentafluorobenzyl)anthraceneCyclohexane416 (emission max)Not specified for absorption

Data compiled from references researchgate.netbeilstein-journals.orgresearchgate.net. Note that the vibronic bands are characteristic of the anthracene core.

Photoluminescence and Fluorescence Spectroscopic Characterization

The anthracene core of this compound is a well-known fluorophore, and its derivatives are recognized for their characteristic photoluminescent properties. These compounds typically exhibit strong fluorescence in the blue region of the electromagnetic spectrum. rsc.org The photophysical behavior, including absorption and emission wavelengths, is significantly influenced by the molecular structure, substitution patterns, and the surrounding environment. mdpi.com

The inherent fluorescence of the anthracene moiety is a result of π-π* transitions within the conjugated aromatic system. Upon absorption of ultraviolet light, electrons are promoted to an excited singlet state. The subsequent relaxation to the ground state results in the emission of photons, observed as fluorescence. The efficiency of this process is described by the photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. edinst.com Anthracene derivatives are often characterized by high PLQY values, making them suitable for applications such as organic light-emitting diodes (OLEDs). rsc.org

Table 1: Photophysical Properties of Representative Anthracene Derivatives This table presents data from related anthracene compounds to illustrate typical characteristics, as specific values for this compound were not detailed in the provided search results.

Compound/Device Emission Peak (nm) Quantum Yield (%) Commission Internationale de L'Eclairage (CIE) Coordinates
m-PO-ABN based device 448 5.9 (EQE) (0.148, 0.099)
p-PO-ABN based device 460 5.3 (EQE) (0.150, 0.164)

Data sourced from a study on phenanthro[9,10-d]oxazole-anthracene derivatives. rsc.org

Diffuse Reflectance UV-Vis Spectroscopy in Solid-State Studies

For solid-state materials like powdered this compound, conventional transmission UV-Vis spectroscopy is often impractical. Diffuse Reflectance Spectroscopy (DRS) is a powerful alternative for obtaining electronic absorption information from such samples. This technique measures the light that has been diffusely scattered from the surface of a powdered or rough-surfaced material.

The underlying principle of DRS in analyzing powdered samples is described by the Kubelka-Munk theory. This theory relates the measured diffuse reflectance to a value that is proportional to the absorption coefficient of the material. The Kubelka-Munk function, F(R∞), is given by:

F(R∞) = (1 - R∞)² / 2R∞

where R∞ is the reflectance of the sample relative to a non-absorbing standard (like Barium Sulfate or Spectralon). The value F(R∞) can be used in place of absorbance in many spectroscopic analyses.

A primary application of DRS for solid-state compounds is the determination of the material's band gap energy (Eg). This is often accomplished by constructing a Tauc plot, where a modified form of the Kubelka-Munk data is plotted against photon energy (hν). For a direct band gap semiconductor, the relation is:

[F(R∞)hν]² = C(hν - Eg)

By plotting [F(R∞)hν]² versus hν, a linear portion of the curve can be extrapolated to the energy axis to determine the band gap energy. This method provides crucial information about the electronic properties of solid this compound without requiring it to be dissolved in a solvent.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise data on bond lengths, bond angles, and molecular conformation. encyclopedia.pub For chiral molecules like derivatives of this compound, single-crystal X-ray diffraction is the most reliable technique for the unambiguous assignment of the absolute configuration of its stereocenters. encyclopedia.pubnih.gov

The determination of absolute configuration relies on the anomalous scattering effect, where the phase of X-ray scattering is slightly altered by the electrons of the atoms in the crystal. encyclopedia.pub This effect is particularly pronounced when using radiation sources like Cu-Kα. encyclopedia.pub By carefully analyzing the intensities of specific pairs of reflections known as Bijvoet pairs, crystallographers can determine the true handedness of the molecule in the crystal, often quantified by the Flack parameter. nih.govox.ac.uk

In the study of chiral derivatives of this compound, this technique has been crucial. For instance, the absolute configuration of α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol was successfully determined through an X-ray study of its crystallized diastereoisomeric carbamate (B1207046) derivative. researchgate.netacs.org This approach, where a chiral molecule is derivatized with another molecule of known absolute configuration to facilitate crystallization and structural analysis, is a common strategy in crystallography. sci-hub.se The resulting crystal structure provides irrefutable proof of the molecule's stereochemistry and offers insights into its solid-state packing and intermolecular interactions. researchgate.net

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), with each peak corresponding to a specific type of bond vibration.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands confirming its structure. While a specific spectrum for the parent compound is not provided in the search results, the expected peaks can be predicted based on its functional groups. A study on the related compound 9,10-bis(aminomethyl)anthracene provides a reference for the types of vibrations associated with a 9,10-disubstituted anthracene core. researchgate.net

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3500 - 3200 O-H stretching (broad) Alcohol (-OH)
3100 - 3000 C-H stretching Aromatic C-H
3000 - 2850 C-H stretching Methylene (-CH₂)
1625 - 1500 C=C stretching Aromatic Ring
~1450 -CH₂ scissoring Methylene (-CH₂)
1260 - 1000 C-O stretching Alcohol (-OH)

Vibrational Circular Dichroism (VCD) in Chiral Analysis of this compound

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. cas.cz It is the vibrational analogue of electronic circular dichroism (ECD) and provides detailed stereochemical information about molecules in solution. cas.cz

VCD is particularly powerful for the analysis of chiral compounds like the enantiomers of substituted this compound. The technique is highly sensitive to the three-dimensional arrangement of atoms, making it an excellent tool for confirming absolute configuration and studying conformational equilibria of chiral molecules in solution. The VCD spectrum provides a unique fingerprint for each enantiomer, which is equal in magnitude but opposite in sign to that of its mirror image.

Research has demonstrated the utility of VCD in the analysis of chiral derivatives of this compound. For example, in the study of α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol, VCD was employed as a complementary technique to NMR for determining the enantiomeric excess (% ee) in the liquid phase. researchgate.net This involves establishing linear regressions of the VCD signal intensity (ΔAbs) versus the known % ee for selected vibrational bands, allowing for the quantitative analysis of chiral samples. researchgate.net This combination of VCD and computational methods, where experimental spectra are compared to theoretically predicted spectra for a given absolute configuration, provides a robust, non-destructive method for stereochemical elucidation. mdpi.com

Computational and Theoretical Chemistry Investigations of 9,10 Anthracenedimethanol Systems

Molecular Mechanics and Molecular Dynamics Simulations of 9,10-Anthracenedimethanol Conformations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are cornerstones of computational chemistry for exploring the conformational landscape of flexible molecules like this compound. southampton.ac.uk These methods treat molecules as a collection of atoms held together by springs (bonds), governed by a set of parameters known as a force field.

MM calculations are primarily used to find energetically favorable conformations, or local minima, on the potential energy surface. researchgate.net For complex systems, such as the association of this compound derivatives with other molecules, MM minimizations can identify the lowest energy structures of the resulting complexes. researchgate.netresearchgate.net

MD simulations introduce a temporal dimension, solving Newton's equations of motion for the atoms in the system to simulate their movement over time. livecomsjournal.org This allows for the exploration of not just energy minima but also the pathways and energy barriers between them. researchgate.netresearchgate.net In studies of analogs like α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol, MD simulations have been crucial. For instance, while MM was sufficient to locate the energy minima of some diastereoisomeric complexes, MD and combined MD/MM approaches were necessary to find the lowest energy structure for others, highlighting the complexity of the conformational space. researchgate.netresearchgate.net Furthermore, MD simulations have been used to confirm the predominant conformations of macrocycles derived from this family of compounds in solution. researchgate.net The simulations can be enhanced with various techniques to more efficiently sample the vast configuration space of complex systems. livecomsjournal.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which solve the Schrödinger equation, offer a more fundamental and often more accurate description of molecular systems compared to classical mechanics. These methods are essential for understanding the electronic structure that governs a molecule's properties and reactivity. nih.gov

Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost. researchgate.netwikipedia.org DFT calculates the properties of a many-electron system based on its spatially dependent electron density. wikipedia.org

For anthracenic systems, DFT has been successfully applied to determine molecular properties. In a study on the closely related 9-anthracenemethanol, DFT calculations using the B3LYP functional with 6-311G(**) and LANL2DZ basis sets were employed to compute the optimized geometrical structure and harmonic vibration frequencies. nih.gov The calculated equilibrium geometries showed good agreement with experimental X-ray diffraction results. nih.gov DFT is also used to study the formation of bidentate complexes involving derivatives like (R,R)- and meso-α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol, providing insights into their structure and stability. researcher.life

Table 1: Selected Calculated Bond Parameters for 9-Anthracenemethanol (DFT/B3LYP/6-311G**) (Note: This data is for the related compound 9-Anthracenemethanol as a proxy for the dimethanol derivative.)

Parameter Bond Calculated Value Experimental Value (X-ray)
Bond Length C9-C11 1.46 Å 1.45 Å
Bond Length C11-O1 1.42 Å 1.43 Å
Bond Angle C1-C9-C8 119.8° 120.1°
Bond Angle C9-C11-O1 112.1° 111.8°

This is an interactive table. The data is based on findings for 9-anthracenemethanol, a structural analog of this compound. nih.gov

The function of a molecule is intrinsically linked to its three-dimensional structure and dynamics. researchgate.net The conformational energy landscape provides a map of all possible conformations and their corresponding energies. researchgate.netbiorxiv.org Computational methods are used to explore this landscape, identifying stable low-energy states (conformers) and the transition states that represent energy barriers between them. researchgate.netfrontiersin.org

For derivatives of this compound, conformational studies have been performed using a combination of experimental techniques like ¹H NMR and computational modeling. acs.orgacs.org These studies reveal the relative stabilities of different conformers, such as the cisoid and transoid forms that arise from the orientation of the two methanol (B129727) groups relative to the anthracene (B1667546) plane. researchgate.net The examination of bidentate associations between α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol and other molecules revealed that a specific cisoid conformation is responsible for the separation of NMR signals, indicating its importance in molecular recognition. researchgate.net Computational modeling helps to determine the relative energies of these different conformational states and the complexes they form. researchgate.net

This compound and its derivatives are known to form intermolecular association complexes, acting as hosts for various guest molecules. researchgate.netresearchgate.net Its trifluoromethylated analog, in particular, is a highly effective chiral solvating agent (CSA), capable of distinguishing between enantiomers of other chiral compounds. acs.orgacs.org

Computational modeling is essential for understanding the geometry, stability, and nature of these host-guest interactions. researchgate.net Molecular mechanics and molecular dynamics simulations have been used to propose structures for the association complexes formed between α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol and molecules like cis-1-amino-2-indanol and benzenedimethanols. researchgate.netresearchgate.net These models help to rationalize experimental observations, such as those from NMR spectroscopy, by providing a detailed three-dimensional picture of the interactions. researchgate.net The studies can determine the stoichiometry of the complexes and the binding constants of the equilibrium, providing thermodynamic data on the association process. acs.org The calculations have shown that the relative stability of diastereomeric complexes can differ, which is the basis for enantiorecognition. researchgate.net

Prediction of Spectroscopic Parameters for this compound Analogs

Computational quantum chemistry offers powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds. nih.govrsc.org

For 9-anthracenemethanol, DFT calculations have been used to compute its infrared (IR) and UV-visible absorption spectra. nih.gov The calculated vibrational frequencies and electronic transition energies showed good agreement with experimental measurements. nih.gov Time-dependent DFT (TD-DFT) is the method of choice for calculating excited-state properties and predicting electronic spectra. nih.gov Such calculations can be performed in the gas phase or by including solvent effects to better mimic experimental conditions. nih.gov Machine learning approaches are also emerging as a way to predict spectroscopic constants based on molecular structure. nih.govmpg.de

Table 2: Calculated vs. Experimental Electronic Absorption for 9-Anthracenemethanol (Note: This data is for the related compound 9-Anthracenemethanol.)

Method Solvent Calculated λmax (nm) Experimental λmax (nm)
TD-DFT/B3LYP Gas Phase 375.8 -
TD-DFT/B3LYP Ethanol 380.2 385

This is an interactive table. The data is based on findings for 9-anthracenemethanol, a structural analog of this compound. nih.gov

Elucidation of Reaction Pathways and Mechanisms Using Computational Methods

Computational chemistry is a valuable ally for elucidating the detailed mechanisms of chemical reactions. scielo.br By mapping the potential energy surface of a reaction, chemists can identify transition states, calculate activation energies, and evaluate the thermodynamic feasibility of different reaction pathways. scielo.br

Table 3: Calculated Activation Parameters for the Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640) in Toluene at 25°C

Parameter Value Unit
Enthalpy of Activation (ΔH‡) 49.5 kJ/mol
Entropy of Activation (ΔS‡) -131 J/(mol·K)

This is an interactive table. The data is based on findings for the reaction in toluene. researchgate.net

Organic Reaction Chemistry and Mechanistic Studies Involving 9,10 Anthracenedimethanol

Pericyclic Reactions: Diels-Alder Chemistry of 9,10-Anthracenedimethanol

The anthracene (B1667546) moiety of this compound is an active diene in [4+2] cycloaddition reactions, a class of pericyclic reactions famously known as the Diels-Alder reaction. sigmaaldrich.com The reaction involves the 9,10-positions of the anthracene ring, leading to the formation of characteristic bicyclic adducts.

Solvent Effects on Diels-Alder Reaction Kinetics and Thermodynamics

The environment in which a Diels-Alder reaction is conducted can significantly influence its speed and outcome. Research has systematically studied the kinetics of the reaction between this compound and maleic anhydride (B1165640) across various solvents and under different temperature and pressure conditions. researchgate.netresearchgate.netscience.gov

One key study investigated the reaction in four different solvents: 1,4-dioxane, acetonitrile, trichloromethane, and toluene. researchgate.netresearchgate.net The findings indicated that the rate of the reaction with this compound is approximately one order of magnitude higher than that with 9-Anthracenemethanol, highlighting the electronic effect of the second hydroxymethyl group. researchgate.netresearchgate.net The solvent choice was shown to modulate the reaction rate, a common phenomenon in Diels-Alder reactions where solvent polarity can stabilize the transition state. rsc.orgrsc.org The study determined the rate constants, as well as the enthalpies, entropies, and volumes of activation, providing a comprehensive thermodynamic and kinetic profile of the reaction. researchgate.netresearchgate.net

Table 1: Solvent Effects on the Diels-Alder Reaction of this compound with Maleic Anhydride. researchgate.netresearchgate.net
SolventKey Observation
1,4-DioxaneServes as a baseline for comparing solvent effects on reaction kinetics.
AcetonitrileA polar aprotic solvent, its effect on the reaction rate was quantified.
TrichloromethaneA solvent of intermediate polarity, used to probe the reaction's sensitivity to the solvent environment.
TolueneA nonpolar aromatic solvent, its influence helps in understanding the role of solvent polarity and polarizability.

Enantioselectivity in Diels-Alder Additions Utilizing this compound

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is a central goal in modern organic synthesis. In the context of Diels-Alder reactions, this compound derivatives have been explored for their potential in inducing enantioselectivity. This is often achieved by introducing chiral elements into the molecule. nih.govnumberanalytics.com

A key strategy involves the synthesis of enantiopure derivatives, such as α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol. researchgate.netresearchgate.net These chiral diols have been successfully prepared and utilized as highly effective chiral solvating agents (CSAs). researchgate.netresearchgate.netuab.cat As CSAs, they can distinguish between the enantiomers of other chiral compounds through NMR spectroscopy, forming diastereomeric complexes that exhibit different spectral properties. uab.catresearchgate.net This ability to enantiodifferentiate is driven by the specific geometry and thermodynamics of the complex formed between the chiral diol and the substrate. researchgate.netresearchgate.net While this application is for analysis, the principles of chiral recognition are fundamental to developing catalysts for enantioselective reactions.

This compound as a Chiral Auxiliary in Cycloaddition Reactions

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. Derivatives of anthracenemethanol have been employed as chiral auxiliaries in Diels-Alder reactions. For instance, various chiral (9-anthryl)carbinol templates have been shown to undergo Diels-Alder cycloadditions with excellent facial selectivity. researchgate.net

The enantiopure form of α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol has been prepared and its absolute configuration determined. researchgate.netresearchgate.net Such compounds, with their well-defined three-dimensional structures, are prime candidates for use as chiral auxiliaries. By attaching this chiral diol to a dienophile, it can effectively shield one face of the molecule, forcing the approaching diene to add to the opposite face, thereby controlling the stereochemistry of the newly formed chiral centers. numberanalytics.comresearchgate.net

Nucleophilic Substitution and Functional Group Interconversions on this compound Scaffolds

The two primary alcohol functionalities of this compound are key sites for chemical modification through nucleophilic substitution and other functional group interconversions. These reactions allow for the synthesis of a wide array of derivatives with tailored properties.

Investigations of Nucleophilic Substitution Pathways

The hydroxyl groups of this compound are relatively poor leaving groups for direct nucleophilic substitution. ksu.edu.sa Therefore, a common strategy involves converting them into more reactive functionalities. A primary example is the conversion of this compound into 9,10-bis(chloromethyl)anthracene (B83949). acs.org This di-chloro derivative serves as a highly effective intermediate for subsequent nucleophilic substitution reactions, where the chloride ions are readily displaced by a variety of nucleophiles. acs.org This two-step process (activation then substitution) is a classic pathway for functionalizing alcohols. byjus.com The anthracene moiety itself can also undergo nucleophilic substitution under certain conditions, allowing for the introduction of diverse substituents.

Derivatization for Enhanced Functionality and Reactivity

The derivatization of this compound is a powerful tool for tuning its chemical and physical properties. mdpi.com These modifications can enhance solubility, introduce new reactive sites, or impart specific optical and electronic characteristics. mdpi.com

A straightforward derivatization is the esterification of the hydroxyl groups. For example, acetylation of this compound with acetyl chloride in the presence of pyridine (B92270) yields (10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate (B1210297). This acetyloxy derivative exhibits enhanced reactivity and can participate in further functionalization reactions.

More complex derivatives are synthesized for specific applications in materials science and medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been used to create a series of 9,10-disubstituted anthracenes from bromoanthracene precursors. mdpi.com These reactions allow for the attachment of various aryl groups, which can significantly alter the molecule's thermal stability, solid-state packing, and electronic properties without drastically changing its fundamental optical characteristics. mdpi.com Other synthetic methods, like the Sonogashira coupling, have been used to prepare 9,10-disubstituted anthracene derivatives with fluorescent properties. researchgate.net Such derivatizations are crucial for developing new materials for organic electronics and bioimaging probes. mdpi.comcolab.ws

Table 2: Examples of this compound Derivatization.
Derivative NameSynthetic MethodPurpose/Enhanced FunctionalityReference
9,10-Bis(chloromethyl)anthraceneReaction with a chlorinating agent (e.g., thionyl chloride)Creates a reactive intermediate for nucleophilic substitution reactions. acs.org
(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetateAcetylation with acetyl chloride/pyridineEnhances reactivity for further functionalization.
α,α′-Bis(trifluoromethyl)-9,10-anthracenedimethanolStereoselective reductionServes as a chiral solvating agent and potential chiral auxiliary. researchgate.netresearchgate.net
9,10-Diaryl-anthracenesSuzuki-Miyaura cross-couplingTunes thermal stability and solid-state properties for organic electronics. mdpi.com
9-(Diphenylphosphoryl)-10-(phenylethynyl)anthracenesSonogashira couplingCreates derivatives with specific fluorescent properties. researchgate.net

Free Radical and Photo-Induced Reactions of this compound

The reactivity of this compound in the context of free radical and photo-induced reactions is primarily dictated by its core anthracene structure. The anthracene moiety is well-known for its rich photochemistry, which includes characteristic reactions such as photodimerization and photooxidation. mdpi.com These transformations are initiated by the absorption of ultraviolet or visible light, which promotes the molecule to an electronic excited state. msu.edu

Photooxidation

One of the most significant photo-induced reactions for anthracene and its derivatives is photooxidation, which typically proceeds through the formation of a 9,10-endoperoxide intermediate. plos.org The process is initiated by the reaction of the anthracene core with singlet oxygen (¹O₂). researchgate.net Singlet oxygen can be generated by a separate photosensitizer, such as methylene (B1212753) blue or a porphyrin complex, which absorbs light and transfers energy to ground-state molecular oxygen (³O₂). researchgate.netresearchgate.net The reaction is a [4+2] cycloaddition, where the singlet oxygen adds across the 9 and 10 positions of the anthracene ring system. researchgate.net

Once formed, the this compound endoperoxide is not necessarily stable and can undergo further reactions via competing pathways. plos.orgrsc.org

Cycloreversion: The endoperoxide can revert to the parent this compound and singlet oxygen. rsc.org This reversible trapping and release of singlet oxygen is a characteristic feature for many anthracene endoperoxides. researchgate.net

Rearrangement and Decomposition: The endoperoxide can decompose, particularly through the homolytic cleavage of the peroxide (O-O) bond to form a biradical intermediate. plos.orgrsc.org This biradical species is highly reactive and can rearrange to form more stable products. plos.org Studies on analogous anthracene endoperoxides have shown that this pathway can lead to the formation of diepoxides or, ultimately, to derivatives of 9,10-anthraquinone. researchgate.netrsc.org

Photoinduced Electron Transfer

An alternative photooxidation mechanism involves a photoinduced electron transfer (PET) process. In the presence of a suitable electron acceptor, the excited state of the anthracene derivative can donate an electron to form a this compound radical cation. researchgate.net Research on the photooxidation of 9,10-diethoxyanthracene (B1583715) demonstrated that the initially formed radical cation undergoes rapid dealkylation. researchgate.net This suggests that the this compound radical cation could also be a key reactive intermediate, potentially leading to subsequent reactions involving the hydroxymethyl groups.

Photodimerization

Another hallmark photoreaction of the anthracene nucleus is photodimerization. mdpi.com Upon absorption of a photon, an excited-state anthracene molecule can undergo a [4+4] cycloaddition with a ground-state molecule. mdpi.com This reaction results in the formation of a dimer, where the two anthracene units are linked by new covalent bonds at their respective 9 and 10 positions. Research has confirmed the photodimerization of 9-substituted anthracenes, including those with formyl and hydroxymethyl groups, indicating that this compound is susceptible to this type of reaction. mdpi.com

The table below summarizes the key reactive species and products involved in the primary photochemical pathways of anthracene derivatives like this compound.

Table 1: Key Intermediates and Products in Photo-Induced Reactions of Anthracene Derivatives

Species TypeName/DescriptionRole in Reaction Pathway
Excited State Singlet Excited State (S₁)Initially formed state upon light absorption; can fluoresce or undergo intersystem crossing. mdpi.commsu.edu
Excited State Triplet Excited State (T₁)Formed from S₁; often the reactive state in photosensitization and some radical reactions. msu.eduresearchgate.net
Reactive Oxygen Species Singlet Oxygen (¹O₂)Reacts with ground-state anthracene in [4+2] cycloaddition. researchgate.net
Intermediate 9,10-EndoperoxideFormed from the reaction of anthracene with singlet oxygen. plos.org
Intermediate Radical CationFormed via photoinduced electron transfer to an acceptor. researchgate.net
Intermediate Biradical IntermediateFormed from the homolytic cleavage of the endoperoxide O-O bond. plos.orgrsc.org
Product PhotodimerFormed from the [4+4] cycloaddition of an excited and a ground-state molecule. mdpi.com
Product 9,10-Anthraquinone derivativeA common final product from the decomposition of the endoperoxide intermediate. researchgate.net

Functionalization and Derivatization Strategies for Advanced Materials and Probes from 9,10 Anthracenedimethanol

Development of Chiral Derivatives for Enantiodiscrimination Applications

The transformation of the achiral 9,10-anthracenedimethanol into chiral derivatives is a cornerstone for its application in enantiomeric recognition. The introduction of stereogenic centers at the 9- and 10-positions creates a C2-symmetric chiral environment, which is highly effective for differentiating between enantiomers.

A key chiral derivative, α,α′-Bis(trifluoromethyl)-9,10-anthracenedimethanol, is widely used as a chiral solvating agent (CSA) for NMR spectroscopy. researchgate.netresearchgate.netnih.govacs.org Its synthesis is a multi-step process that begins with 9,10-dibromoanthracene (B139309). The process involves the formation of a lithium derivative, which then reacts with trifluoroacetic anhydride (B1165640) (TFAA) to yield 9,10-bis(trifluoroacetyl)anthracene. acs.org Subsequent reduction of this diketone, for instance with lithium aluminum hydride (LiAlH4), produces a diastereomeric mixture of the desired α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol. acs.org

The enantiopure forms of this diol can be obtained through resolution of the diastereomeric mixture. A common method involves converting the diol to its diacetate derivative, which can then be separated into pure enantiomers using preparative chiral high-performance liquid chromatography (HPLC). acs.org This chiral diol is noted for its ability to form bidentate complexes, which are stable enough for study by low-temperature NMR. researchgate.netscispace.com

Table 1: Synthesis and Resolution of α,α′-Bis(trifluoromethyl)-9,10-anthracenedimethanol

StepReactionReagentsProductOutcome
1 Acylation9,10-Dibromoanthracene, n-BuLi, Trifluoroacetic anhydride (TFAA)9,10-Bis(trifluoroacetyl)anthraceneFormation of the diketone precursor. acs.org
2 Reduction9,10-Bis(trifluoroacetyl)anthracene, LiAlH4Diastereomeric mixture of α,α′-Bis(trifluoromethyl)-9,10-anthracenedimethanolCreation of the chiral diol. acs.org
3 DerivatizationDiol mixture, Acetyl chlorideDiastereomeric acetate (B1210297) derivativesPreparation for chiral separation. acs.org
4 ResolutionAcetate derivativesEnantiopure (R,R) and (S,S) diolsSeparation via chiral HPLC. acs.org

For detailed mechanistic investigations and advanced NMR studies, perdeuterated isotopomers of α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol have been synthesized. acs.orgaminer.cnacs.orgnih.gov The preparation follows a similar pathway to the protonated version but starts with perdeuterioanthracene. acs.orgmolaid.com

The initial step is the dibromination of perdeuterioanthracene to produce 9,10-dibromoperdeuterioanthracene. acs.org This deuterated precursor then undergoes the same sequence of reactions: acylation with trifluoroacetic anhydride followed by reduction to yield the perdeuterated diol. acs.org The synthesis is monitored using techniques like 2H NMR. acs.org These deuterated analogues are crucial for conformational studies and for elucidating the geometry of complexation in enantiodiscrimination, as they allow for specific signals in NMR spectroscopy to be distinguished or simplified. researchgate.netresearchgate.netresearchgate.net

Macrocyclization and Supramolecular Architecture Construction

The diol functionality of this compound derivatives provides ideal anchor points for constructing larger, well-defined supramolecular structures such as macrocycles and molecular tweezers.

Chiral macrocycles have been successfully synthesized using enantiopure α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol as a key building block. One notable example is a chiral macrocyclic cyclooctatetracontaphane. This large macrocycle was obtained through the cyclization of six molecules of terephthalic acid with six molecules of the enantiopure (R,R)-diol. researchgate.net The resulting structure possesses a defined cavity suitable for host-guest interactions, as confirmed by NMR diffusion data. researchgate.net The synthesis involves reacting the chiral diol with terephthaloyl chloride in the presence of a base like triethylamine (B128534) (Et3N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Such macrocycles are of significant interest for their potential in enantiomeric recognition and the formation of complex supramolecular assemblies. researchgate.netdntb.gov.ua

Table 2: Characterization of a Chiral Macrocycle

PropertyDescriptionFindingReference
Components Monomers used in synthesis(R,R)-α,α′-Bis(trifluoromethyl)-9,10-anthracenedimethanol and Terephthalic acid researchgate.net
Structure Resulting molecular architectureChiral macrocyclic cyclooctatetracontaphane (6+6 cyclization) researchgate.net
Conformation Solution-state structurePredominant conformation with a cavity suitable for host-guest chemistry researchgate.net
Analytical Method Technique for studying solution behaviorNMR Diffusion Data (DOSY) researchgate.net

The principle of using dicarboxylic acids to bridge chiral units has been extended to create "molecular tweezers." These are acyclic molecules that can "grip" a guest molecule within a defined chiral cavity. Researchers have synthesized a series of these tweezers by condensing enantiopure (R,R)-α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol with various benzenedicarboxylates, including phthalate, isophthalate, and terephthalate (B1205515) linkers. researchgate.net

Another effective molecular tweezer was created using muconic acid as the linker. researchgate.net The use of different linkers allows for the tuning of the cavity size and flexibility, enabling the specific recognition of various chiral substrates. researchgate.net These tweezers have demonstrated high efficacy as chiral solvating agents, improving the enantiodiscrimination of chiral compounds such as diols and amines by NMR spectroscopy. researchgate.netresearchgate.net The formation of these host-guest complexes relies on interactions like hydrogen bonding and π-π stacking. nih.gov

Polymerization and Covalent Network Formation Utilizing this compound

The reactive diol groups of this compound and the anthracene (B1667546) core itself can participate in polymerization reactions to form linear polymers or cross-linked covalent networks. These materials combine the rigidity and photophysical properties of the anthracene unit with the processability of polymers.

A primary route to forming polymers from this compound involves the Diels-Alder reaction. The anthracene moiety can act as a diene, reacting with suitable dienophiles. For instance, the reaction between this compound and maleic anhydride has been studied. science.govscience.gov This [4+2] cycloaddition reaction forms a triptycene-like structure. When bifunctional monomers are used, this reaction can lead to the formation of polymer chains. The rate of this reaction is notably higher for this compound compared to its monofunctional counterpart, 9-anthracenemethanol. science.govscience.gov

Furthermore, the diol groups can be converted to other reactive functionalities, such as in 9,10-bis(chloromethyl)anthracene (B83949), which serves as an intermediate for producing triptycene (B166850) polymers. acs.org These polymerization reactions can create covalent network solids, which are materials consisting of atoms linked in a continuous three-dimensional network. khanacademy.org The resulting polymers often exhibit high thermal stability and unique mechanical properties due to the rigid triptycene units incorporated into the polymer backbone.

Synthesis of Anthracene-Based Porous Copolymers

The incorporation of this compound derivatives into polymer structures is an effective strategy for creating highly crosslinked, porous materials with exceptional thermal stability and inherent fluorescence. A key approach involves the derivatization of this compound into a polymerizable monomer, such as 9,10-bis(methacryloyloxymethyl)anthracene (BMA). This tetrafunctional methacrylate (B99206) monomer, containing the rigid anthracene core, can be copolymerized with various crosslinking co-monomers to generate porous microspheres. mdpi.comnih.gov

The synthesis is typically achieved through suspension polymerization, a method that allows for the formation of regular, spherical polymer beads. mdpi.com In this process, a solution containing the BMA monomer, a co-monomer, and a radical initiator is suspended as droplets in an aqueous medium. The choice of porogenic solvents, such as chlorobenzene (B131634) and toluene, is critical as they create the porous structure within the microspheres during polymerization. mdpi.comresearchgate.net

Studies have demonstrated the copolymerization of BMA with different co-monomers, including divinylbenzene (B73037) (DVB), ethylene (B1197577) glycol dimethacrylate (EGDMA), and trimethylolpropane (B17298) trimethacrylate (TRIM). mdpi.comnih.gov The properties of the resulting porous copolymers are highly dependent on the co-monomer and the porogen used. For instance, polymeric microspheres with specific surface areas ranging from 134 to 472 m²/g have been successfully synthesized. mdpi.comnih.gov These materials exhibit good thermal stability, with a 5% weight loss temperature (T₅%) of over 300 °C. mdpi.com A significant feature of these copolymers is their fluorescence under UV radiation, a direct result of the incorporated anthracene moiety, which makes them suitable as precursors for fluorescent sensors. mdpi.comnih.gov

Table 1: Synthesis and Properties of Porous Copolymers based on 9,10-bis(methacryloyloxymethyl)anthracene (BMA)

Co-monomerPorogenMolar Ratio (BMA:Co-monomer)Specific Surface Area (m²/g)Pore Diameter (nm)Thermal Stability (T₅% in He, °C)
Divinylbenzene (DVB)Toluene1:447216.5307
Divinylbenzene (DVB)Chlorobenzene1:433818.2307
Ethylene Glycol Dimethacrylate (EGDMA)Toluene1:424511.2>300
Trimethylolpropane Trimethacrylate (TRIM)Toluene1:413410.3>300

This table presents data synthesized from research on porous copolymers derived from a functionalized form of this compound. mdpi.comnih.govresearchgate.net

Integration of this compound into Semiconducting Polyethers

The unique electronic properties of the anthracene unit are exploited in the synthesis of semiconducting polymers. By converting the hydroxyl groups of this compound into more reactive species like chloromethyl groups, it becomes a key building block for creating conjugated polymers such as polyethers. New soluble, semiconducting anthracene-based polyethers have been synthesized through the Williamson polycondensation reaction of 9,10-bis(chloromethyl)anthracene with various aromatic diphenols, including 4,4′-thiodiphenol (TDP) and bisphenol S (BPS). researchgate.net

These resulting polyethers are soluble in common organic solvents and can be cast into transparent films. researchgate.net The incorporation of the anthracene moiety imparts valuable optical and electronic properties to the polymer backbone. For example, new polyethers based on the reaction of 9,10-bis(chloromethyl)anthracene with bisphenol A (An-BPA) and fluorinated bisphenol A (An-BPAF) exhibit blue photoluminescence in dilute solutions. researchgate.net In solid-state thin films, π–π interactions between the anthracene units lead to a redshift in the emission, resulting in green or green-yellow light. researchgate.net

The thermal stability of these polyethers is high, making them suitable for applications in electronic devices. researchgate.net Their semiconducting nature has been confirmed through the fabrication of single-layer diode devices, which have shown relatively low turn-on voltages, for instance, 3.5 V for An-BPA and 3.7 V for An-BPAF. researchgate.net The electrochemical band gaps for these materials were estimated to be 2.72 eV and 3.05 eV, respectively, highlighting how the choice of co-monomer can be used to tune the electronic properties of the final material. researchgate.net

Table 2: Properties of Semiconducting Polyethers Derived from 9,10-bis(chloromethyl)anthracene

Polymer NameBisphenol Co-monomerNumber-Average Molecular Weight (Mn)Emission (Solid Film)Turn-on Voltage (V)Electrochemical Band Gap (eV)
An-BPABisphenol A2580Green-Yellow (563 nm)3.52.72
An-BPAFFluorinated Bisphenol A3240Green (504 nm)3.73.05
An-BPSBisphenol SN/AN/AN/AN/A
An-TDP4,4′-ThiodiphenolN/AN/AN/AN/A

This table summarizes the characteristics of various semiconducting polyethers synthesized using a derivative of this compound, as reported in the literature. researchgate.net

Development of Responsive Polymeric Materials with this compound Units

The ability of anthracene to undergo reversible [4+4] photodimerization upon exposure to UV light is a powerful tool for creating stimuli-responsive, or "smart," materials. specificpolymers.comresearchgate.net This photochemical reaction allows for the light-induced crosslinking of polymer chains, leading to changes in material properties such as solubility, shape, and mechanical strength. Upon irradiation with a different, typically shorter, wavelength of light or upon heating, the dimers can cleave, reversing the crosslinking process. specificpolymers.comfu-berlin.de This reversible nature is the foundation for developing materials with applications in self-healing, drug delivery, and actuators. uni-halle.denih.govmdpi.com

A successful strategy for creating multi-stimuli-responsive elastomers involves integrating anthracene derivatives into a polymer network. mdpi.com For example, a cross-linked poly(styrene-butadiene-styrene) (SBS) elastomer has been developed that responds to light, heat, and chemicals. mdpi.com In this system, the SBS polymer is first functionalized with dihydroxyl groups. Subsequently, 9-anthraceneboronic acid is used to form a cross-linked network that is responsive to both heat and ultraviolet radiation (at a wavelength of 365 nm) due to the dynamic nature of boronic esters and the reversible dimerization of the anthracene units. mdpi.com This allows for the continuous regulation of the elastomer's mechanical properties through external stimuli.

The photodimerization of anthracene moieties can also be used to create light-induced crosslinking in polyether-based micelles. fu-berlin.de Diblock terpolymers containing pendant 9-methylanthracenyl glycidyl (B131873) ether units can be crosslinked by irradiation with UV light (λ = 365 nm). fu-berlin.de While the reversibility of this process in aqueous solutions can be limited by side reactions, it demonstrates the potential for creating photo-responsive nanostructures. fu-berlin.de Furthermore, Diels-Alder chemistry involving anthracene derivatives has been employed to synthesize initiators for polymerization, leading to materials with self-healing capabilities based on thermally reversible covalent bonds. rsc.org

Table 3: Responsive Behaviors of Polymers Incorporating Anthracene Units

Polymer SystemAnthracene Derivative UsedStimulusObserved ResponsePotential Application
Cross-linked poly(styrene-butadiene-styrene) (SBS)9-anthraceneboronic acidUV light (365 nm), Heat, AlcoholsReversible crosslinking, tunable mechanical propertiesSmart elastomers, actuators mdpi.com
Polyether-based diblock terpolymer micelles9-methylanthracenyl glycidyl etherUV light (365 nm)Core-crosslinking of micellesPhoto-responsive nanocarriers fu-berlin.de
Dimethacrylate cross-linked star polymers9-Anthracenemethanol (as part of an initiator)HeatReversible cleavage and reformation (retro-Diels-Alder)Self-healing materials rsc.org
Crosslinked epoxy networks9-Anthracene carboxylic acid dimerHeat (150 °C)Thermal decrosslinking, material solubilizationRecyclable thermosets specificpolymers.com

This table provides an overview of different stimuli-responsive polymer systems based on this compound or its derivatives and their observed behaviors. specificpolymers.comfu-berlin.demdpi.comrsc.org

Advanced Research Applications of 9,10 Anthracenedimethanol Based Systems

Chiral Solvating Agents (CSAs) in Stereochemical Analytical Methodologies

The development of effective methods for the differentiation of enantiomers is a cornerstone of modern chemistry, with significant implications for the pharmaceutical and materials science industries. 9,10-Anthracenedimethanol derivatives have been successfully employed as chiral solvating agents (CSAs), which interact with racemic mixtures to form transient diastereomeric complexes. These complexes can then be distinguished using nuclear magnetic resonance (NMR) spectroscopy.

Enantiodifferentiation of Racemic Mixtures via NMR Spectroscopy

One of the most powerful applications of this compound-based CSAs is in the enantiodifferentiation of racemic compounds using NMR spectroscopy. The addition of a chiral solvating agent to a solution of a racemic analyte can induce chemical shift non-equivalence for the signals of the two enantiomers in the NMR spectrum. This allows for the direct determination of enantiomeric excess.

A prominent example is the use of α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol (ABTE) as a CSA. This fluorinated derivative has proven to be a highly effective chiral solvating agent for a variety of racemic mixtures. For instance, ABTE has been successfully used to demonstrate the presence of two enantiomers in the highly symmetrical molecule spiroglycol through NMR enantiodifferentiation experiments. The addition of ABTE to a solution of spiroglycol resulted in the differentiation of several proton signals in the ¹H NMR spectrum. Furthermore, a significant enantiodifferentiation at the spirocarbon atom was observed in the ¹³C NMR spectrum, highlighting the utility of this technique when proton signal resolution is limited.

The effectiveness of enantiodifferentiation is dependent on the specific interactions between the CSA and the enantiomers of the analyte. These interactions are influenced by factors such as hydrogen bonding, π-π stacking, and steric hindrance. The rigid anthracene (B1667546) framework of this compound provides a well-defined platform for these interactions, while the substituents on the carbinol carbons can be tailored to enhance selectivity for different classes of analytes.

Formation and Analysis of Diastereomeric Complexes and Their Binding Constants

The process of enantiodifferentiation by a CSA relies on the formation of transient diastereomeric complexes between the chiral agent and the individual enantiomers of the racemic analyte. The differing stabilities of these diastereomeric complexes are the root cause of the observed separation of signals in the NMR spectrum. The study of these complexes, including the determination of their stoichiometry and binding constants, provides valuable insights into the chiral recognition process.

The determination of binding constants is typically achieved through NMR titration experiments. By systematically varying the concentration of the guest (analyte) while keeping the host (CSA) concentration constant (or vice versa), the changes in the chemical shifts of specific protons can be monitored. These changes are then fitted to a binding isotherm model to calculate the association constant (Kₐ), which is a measure of the strength of the interaction. A larger difference in the binding constants for the two diastereomeric complexes generally correlates with a greater degree of enantiodifferentiation observed in the NMR spectrum.

CSAAnalyte EnantiomerBinding Constant (Kₐ)
α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol(R)-EnantiomerData not publicly available
α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol(S)-EnantiomerData not publicly available

Note: While the determination of binding constants for diastereomeric complexes involving α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol has been reported, specific numerical values are not available in the cited public literature.

Mechanistic Insights into Chiral Recognition Phenomena

Understanding the mechanism of chiral recognition at the molecular level is crucial for the rational design of new and more efficient CSAs. For this compound-based systems, the primary modes of interaction that contribute to chiral discrimination are believed to be hydrogen bonding and π-π interactions.

The hydroxyl groups of the CSA can act as hydrogen bond donors, interacting with Lewis basic sites on the analyte, such as amines, ethers, or carbonyl groups. Simultaneously, the electron-rich anthracene core can engage in π-π stacking interactions with aromatic rings present in the analyte molecule. The specific three-dimensional arrangement of these interaction points in the transient diastereomeric complex dictates the degree of chiral recognition.

Computational studies, often performed in conjunction with NMR experiments, can provide detailed models of the diastereomeric complexes. These models help to visualize the key intermolecular interactions and explain the observed enantiodifferentiation. For example, in the case of spiroglycol differentiation by ABTE, computational analysis has shown that the stability of the diastereomeric complexes is a key factor in the observed enantiodifferentiation.

Supramolecular Recognition and Host-Guest Chemistry

The rigid and well-defined structure of the this compound scaffold makes it an attractive platform for the construction of synthetic receptors in the field of supramolecular chemistry. By modifying the hydroxyl groups with various functionalities, it is possible to create host molecules with cavities or binding sites that are pre-organized for the selective recognition of specific guest molecules.

Selective Guest Binding and Inclusion Phenomena

The anthracene unit of this compound can serve as a binding element for guest molecules through non-covalent interactions such as π-π stacking and hydrophobic effects. The design of host molecules often involves incorporating the this compound moiety into a larger macrocyclic or cage-like structure to create a well-defined binding cavity.

An example of this is the study of host-guest complexation of 9,10-substituted anthracene derivatives with cucurbit[n]uril (CB[n]) hosts. While not a receptor directly derived from this compound, this research demonstrates the ability of the substituted anthracene core to participate in host-guest interactions. In these systems, the anthracene derivative acts as the guest, binding within the hydrophobic cavity of the cucurbituril (B1219460) host. The binding can be monitored by various techniques, including NMR and fluorescence spectroscopy, and can influence the photochemical behavior of the anthracene guest.

Design of Receptors for Specific Chemical Substrate Interactions

The functionalization of the hydroxyl groups of this compound allows for the introduction of specific binding sites, enabling the design of receptors for a variety of chemical substrates. For instance, by attaching recognition units that are complementary to a target guest molecule, it is possible to achieve high selectivity in binding.

A related example that showcases the potential of the anthracene framework in receptor design involves the use of the rigid 9,10-dihydro-9,10-ethanoanthracene (B1295376) scaffold. Host compounds based on this framework have been investigated for their ability to selectively bind and separate isomeric dichlorobenzenes. This selectivity arises from subtle differences in the shape and electronic properties of the guest molecules and their complementary interactions with the host's binding cavity. While not directly a this compound derivative, this work highlights the utility of the rigid anthracene backbone in creating selective host molecules. The principles demonstrated in these systems can be applied to the design of new receptors based on the this compound platform for a wide range of applications, including sensing, separation, and catalysis.

Fluorescent Probes and Chemical Sensors for Environmental and Analytical Research

The unique photophysical properties of the anthracene nucleus, specifically its high fluorescence quantum yield and chemical stability, make this compound a valuable platform for developing advanced fluorescent probes and chemical sensors. nih.gov Derivatives of this compound are engineered to interact with specific analytes, leading to detectable changes in their fluorescence emission, which is crucial for environmental monitoring and analytical chemistry.

Design Principles of Anthracene-Based Fluorescent Probes

The design of fluorescent probes based on the anthracene scaffold hinges on integrating a recognition unit (receptor) with the anthracene fluorophore. The interaction between the probe and the target analyte modulates the fluorescence output through several key mechanisms.

A primary design strategy involves the Photoinduced Electron Transfer (PET) process. In the "off" state, a receptor containing a lone pair of electrons can quench the fluorescence of the nearby anthracene unit by transferring an electron to its excited state. nih.gov Upon binding with a target analyte, the receptor's electron-donating ability is suppressed, inhibiting the PET process and "turning on" the fluorescence. This results in a significant enhancement of the emission intensity. nih.gov

Another important mechanism is Intramolecular Charge Transfer (ICT). In these systems, the anthracene core is linked to an electron-donating or electron-accepting group. Analyte binding can alter the electronic distribution within the molecule, modifying the ICT process and leading to a shift in the emission wavelength or a change in intensity. acs.org

Probes can be designed as "turn-on," "turn-off," or ratiometric sensors. mdpi.com "Turn-on" probes exhibit a significant fluorescence enhancement upon analyte detection, which is advantageous for high sensitivity and a strong signal-to-noise ratio. nih.govmdpi.com Conversely, "turn-off" probes show a decrease or complete quenching of fluorescence. mdpi.com Ratiometric probes are designed to have two or more emission peaks, where the ratio of their intensities changes upon analyte binding, allowing for more precise measurements that are independent of probe concentration.

Detection of Metal Ions (e.g., Hg²⁺, Cu²⁺)

Derivatives of this compound have been successfully developed for the highly selective and sensitive detection of toxic heavy metal ions like mercury (Hg²⁺) and copper (Cu²⁺).

For mercury detection, researchers have designed anthracene-containing thioacetals that act as chemodosimeters. acs.org In one study, these probes demonstrated a "turn-on" fluorescence response specific to Hg²⁺. The mechanism involves an Hg²⁺-promoted desulfurization reaction, which hydrolyzes the thioacetal to release the highly fluorescent parent aldehyde. acs.org This system showed excellent selectivity for Hg²⁺ over a wide range of other metal ions. One such probe exhibited a rapid response time of less than five minutes and a very low limit of detection. acs.org Another study synthesized dithioacetal-based anthracene probes that could operate in either "turn-on" or "turn-off" modes for Hg²⁺ detection in highly aqueous solutions, achieving a detection limit as low as 4.93 x 10⁻⁸ mol/L. mdpi.com

For copper sensing, a dipodal fluorescent sensor, 9,10-bis(8-quinolinoxymethyl)anthracene, was synthesized. This fluoroionophore demonstrated selective fluorescence quenching in the presence of Cu²⁺ ions in a buffered aqueous solution. researchgate.net The system was highly sensitive, with a limit of detection in the nanomolar range (150 nM). This probe could also function as a molecular switch, exhibiting "On-Off-On" and "On-Off" fluorescence changes by modulating the pH and Cu²⁺ concentration. researchgate.net

The table below summarizes the performance of selected anthracene-based fluorescent probes for metal ion detection.

Probe TypeTarget IonDetection LimitResponse TimeMechanism
Anthracene ThioacetalHg²⁺Very Low (unspecified)< 5 min"Turn-on" Fluorescence
Anthracene DithioacetalHg²⁺49.3 nM< 1 min"Turn-on" / "Turn-off"
9,10-bis(8-quinolinoxymethyl)anthraceneCu²⁺150 nMNot SpecifiedFluorescence Quenching
Anthracene-Thiophene Schiff BaseCr³⁺0.4 µM< 1 min"Turn-on" Fluorescence

Anion Recognition and Sensing Applications

Beyond metal cations, this compound derivatives have been engineered for the recognition of anions, which play vital roles in biological and environmental systems. The design of these sensors often relies on creating specific binding pockets that can interact with anions through mechanisms like hydrogen bonding.

One study reported a novel fluorescent receptor based on an anthracene-bis-N-acetylglyoxylic amide derivative. nih.gov This molecule was synthesized by reacting 9,10-diaminomethylanthracene with N-acetylisatin. The resulting compound showed selective recognition for cyanide (CN⁻), fluoride (B91410) (F⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) over other anions. The interaction with H₂PO₄⁻ was found to occur through the formation of an intermolecular hydrogen-bonded complex. Upon addition of these specific anions, the probe's fluorescence intensity was significantly enhanced, which was attributed to an increase in molecular rigidity and modulation of intramolecular proton transfer. nih.gov The binding mechanism was further confirmed by ¹H NMR spectroscopy, which showed deprotonation of the receptor in the presence of CN⁻ and F⁻. nih.gov

Another system utilized (2-(((anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid for anion sensing. rsc.org This probe demonstrated a new PET-based sensing mechanism for recognizing anions like acetate (B1210297) and dihydrogen phosphate in acetonitrile. rsc.org

Organic Optoelectronic and Semiconductor Materials Research

The rigid, planar, and π-conjugated structure of the anthracene core makes it an excellent building block for organic electronic materials. rsc.org Derivatives of this compound are explored for their potential in creating components for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), contributing to the development of flexible, low-cost electronic devices. rsc.orgrsc.org

Development of Organic Light-Emitting Diode (OLED) Components

Anthracene derivatives have been extensively utilized in OLEDs for many years, serving as emitting materials, as well as hole- and electron-transporting materials. rsc.org The electroluminescent properties of these compounds can be tuned by modifying the substituents on the anthracene core.

9,10-diphenylanthracene is known for its deep blue fluorescence and high quantum yield, making it a prime candidate for blue OLED emitters. chemistryviews.org However, its practical application has been limited by its tendency to decompose. Recent research has focused on stabilizing the anthracene core by encapsulating its reactive sites. One approach involves creating doubly bridged anthracenes, where the bridges are attached via electron-withdrawing ester groups. This "intramolecular encapsulation" strategy has been shown to significantly improve the photostability of the molecule without sacrificing its desirable blue-emitting properties, enabling the fabrication of proof-of-principle OLEDs. chemistryviews.org

Materials for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a cornerstone of flexible electronics, with applications in displays, sensors, and RFID tags. rsc.orgnih.gov The performance of an OFET is largely determined by the charge transport characteristics of the organic semiconductor used in its active layer.

Anthracene is an advantageous building block for OFET materials due to its planar structure, which promotes strong intermolecular π-π interactions, and its favorable energy levels, which impart good air stability. rsc.orgresearchgate.net These strong intermolecular interactions are crucial for facilitating efficient charge transport through the thin film.

Research into Solar Cell Materials

The intrinsic photophysical properties of the anthracene core, such as strong absorption in the UV-visible region and high fluorescence quantum yield, make this compound a foundational molecule for the development of advanced materials for solar cell applications. Researchers have explored its derivatives as components in both dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), primarily focusing on their roles as sensitizers and hole-transporting materials (HTMs).

The general approach involves modifying the hydroxyl groups of this compound to synthesize more complex structures, such as D-π-A (donor-π-bridge-acceptor) organic sensitizers. In these designs, the anthracene moiety typically serves as a key part of the π-bridge, facilitating efficient charge separation and transport. For instance, novel organic sensitizers with an anthracene-based π-spacer have been developed for use as co-sensitizers with porphyrin dyes in DSSCs. rsc.org The introduction of bulky substituents, which can be anchored to the anthracene core, has been shown to suppress dye aggregation and reduce charge recombination, leading to improved device performance. rsc.org

In one study, a series of anthracene-bridged organic dyes were synthesized and incorporated into DSSCs. These sensitizers, when used in conjunction with a copper (II/I) electrolyte, achieved a high open-circuit voltage (Voc) of 1.24 V. Co-sensitization of these dyes with others that have a broader spectral response resulted in a power conversion efficiency (PCE) of 13.5% under standard solar radiation. nih.gov

While much of the research focuses on more complex anthracene derivatives, the foundational structure of this compound provides a versatile platform for these molecular engineering efforts. Theoretical studies involving quantum chemical investigations have been performed on various anthracene-based compounds to predict their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These calculations are crucial for designing materials that can be effectively used as sensitizers in organic solar cells, ensuring efficient electron injection into the semiconductor's conduction band. jmaterenvironsci.com

The following table summarizes the performance of some solar cells using anthracene-based sensitizers, highlighting the potential of this class of materials.

Sensitizer SystemElectrolyteVoc (V)Jsc (mA cm-2)Fill Factor (FF)PCE (%)Reference
Anthracene-based dye (C3)Cobalt-based0.85713.23-8.95 rsc.org
Co-sensitization (C3 with XW66)Cobalt-based---10.22 rsc.org
Anthracene-bridged dye (TY6)---8.08 zendy.io
Co-sensitized (MS5 with XY1b)Copper (II/I)---13.5 nih.gov

Materials for Energy Storage Systems

The rigid and redox-active nature of the anthracene core in this compound makes it a promising building block for materials used in energy storage systems, particularly in organic-based batteries and supercapacitors. The research in this area primarily focuses on the synthesis of redox-active polymers and porous materials where the anthracene moiety can undergo reversible electrochemical reactions.

One of the key strategies involves the conversion of the anthracene core into anthraquinone (B42736) derivatives. Anthraquinones are known for their stable and reversible two-electron redox chemistry, making them excellent candidates for electrode materials. For instance, quaternized anthraquinone derivatives have been synthesized for use as anolyte materials in pH-neutral aqueous organic redox flow batteries (AORFBs). rsc.org These materials have demonstrated highly negative redox potentials and good solubility in aqueous electrolytes. rsc.org A flow battery utilizing such a derivative as the anolyte and potassium ferrocyanide as the catholyte can achieve an open-circuit voltage of approximately 1.04 V. rsc.org

Furthermore, poly(anthraquinonyl sulfide) (PAQS), which features the anthraquinone structure, has been composited with graphene sheets to create electrode materials for electrochemical capacitors. semanticscholar.org These composites have shown a high specific capacitance of 349 F·g-1 at a current density of 500 mA·g-1 and maintain a high capacitance even at significantly higher current densities, indicating good rate capability. semanticscholar.org

Porous polymers derived from derivatives of this compound have also been investigated for their potential in energy storage. For example, porous copolymers of 9,10-bis(methacryloyloxymethyl)anthracene (a direct derivative of this compound) have been synthesized. nih.govmdpi.com These materials possess high specific surface areas, which are beneficial for electrode applications by providing a large interface for electrochemical reactions. mdpi.com The inherent porosity and thermal stability of these polymers make them suitable for use as electrode materials or as supports for other active materials in batteries and supercapacitors. nih.govmdpi.com

The table below presents the electrochemical performance of some energy storage systems based on anthracene derivatives.

Electrode MaterialEnergy Storage SystemKey Performance MetricValueReference
Quaternized Anthraquinone DerivativeAqueous Organic Redox Flow BatteryOpen-Circuit Voltage~1.04 V rsc.org
Poly(anthraquinonyl sulfide)/GrapheneElectrochemical CapacitorSpecific Capacitance349 F·g-1 at 500 mA·g-1 semanticscholar.org
1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinoneAqueous Redox Flow BatteryVolumetric Capacity40.2 A·h·L-1 rsc.org
1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinoneAqueous Redox Flow BatteryCapacity Fade Rate0.03% per day rsc.org

Catalysis and Catalytic Support Research Applications

This compound and its derivatives are gaining attention in the field of catalysis, both as ligands for the synthesis of catalytically active metal complexes and as building blocks for porous materials that can act as catalyst supports. The functional hydroxyl groups of this compound offer convenient points for modification to create ligands with specific coordination properties.

Metal-organic frameworks (MOFs) are a class of materials where metal ions or clusters are connected by organic ligands. The derivatization of this compound into ligands for MOF synthesis has been an active area of research. For example, a ligand derived from this compound, 1,1'-(anthracene-9,10-diylbis(methylene)bis(pyridin-1-ium-4-olate)), has been used to synthesize Co(II) and Zn(II) MOFs. rsc.org These MOFs have been shown to be effective catalysts in the Biginelli reaction, a multicomponent reaction to produce dihydropyrimidinones. The Co-MOF exhibited superior catalytic activity, which was attributed to the higher Lewis acidity of the Co(II) centers. rsc.org

In another approach, an ultramicroporous MOF, PCN-13, was constructed using 9,10-anthracenedicarboxylate, a derivative of this compound. While the primary application explored for this material was selective gas adsorption, the creation of a porous structure with a high surface area and specific chemical environment is a key requirement for catalytic applications. usf.edunih.gov

Porous organic polymers (POPs) synthesized from derivatives of this compound also show significant promise as catalyst supports. rsc.org Porous copolymers of 9,10-bis(methacryloyloxymethyl)anthracene have been synthesized, resulting in materials with high specific surface areas ranging from 134 to 472 m²/g. nih.gov The porous structure and the presence of functional groups within these polymers make them excellent candidates for immobilizing metal catalysts. nih.govmdpi.com For instance, a phenanthroline-based microporous organic polymer has been used as a support for a palladium catalyst, which showed high efficiency in Suzuki-Miyaura and Heck coupling reactions and could be reused multiple times without significant loss of activity. rsc.org Similarly, microporous phosphine (B1218219) polymer networks have been used to support palladium catalysts for Suzuki-Miyaura reactions in environmentally friendly solvents. mdpi.com The anthracene scaffold, from which this compound is derived, has been a focus in the synthesis of various catalytic systems. nih.gov

The following table summarizes the catalytic applications of materials derived from or related to this compound.

Catalyst SystemReactionKey FindingReference
Co-MOF with anthracene-based ligandBiginelli reactionSuperior catalytic activity due to enhanced Lewis acidity of Co(II) rsc.org
Palladium supported on phenanthroline-based microporous organic polymerSuzuki-Miyaura and Heck couplingHighly efficient and reusable catalyst (at least 10-12 times) rsc.org
Palladium supported on microporous phosphine polymer networkSuzuki-Miyaura couplingExcellent turnover numbers and recyclability in green solvents mdpi.com

Q & A

How can enantiopure forms of 9,10-Anthracenedimethanol derivatives be synthesized and characterized?

Basic Research Focus
Enantiopure α,α'-bis(trifluoromethyl)-9,10-anthracenedimethanol (ABTE) is synthesized via asymmetric catalysis or resolution techniques. Key steps include:

  • Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts to isolate pure enantiomers.
  • Structural Confirmation : Employ X-ray crystallography of diastereomeric derivatives (e.g., carbamates) to determine absolute configuration .
  • Purity Assessment : Validate enantiomeric excess (ee) via ¹H NMR with chiral shift reagents or high-performance liquid chromatography (HPLC) with chiral columns.

What experimental parameters optimize the use of ABTE as a chiral solvating agent (CSA) in NMR spectroscopy?

Basic Research Focus
ABTE enhances enantiomeric discrimination in NMR by forming diastereomeric complexes. Methodological considerations include:

  • Stoichiometry : Use 0.6 equivalents of ABTE to analyte for optimal signal splitting without overcrowding .
  • Solvent Selection : Polar aprotic solvents (e.g., CDCl₃) improve CSA-analyte interactions.
  • Temperature Control : Lower temperatures (e.g., 25°C) stabilize complexes and sharpen signals .

How can the conformational dynamics of this compound derivatives be analyzed?

Basic Research Focus
Conformational studies involve:

  • ¹H NMR Titrations : Monitor chemical shift changes to map rotational barriers and intramolecular hydrogen bonding.
  • X-ray Diffraction : Resolve crystal structures to correlate molecular geometry with spectroscopic data .
  • Isotopic Labeling : Synthesize perdeuterated isotopomers to simplify NMR spectra and assign signals .

How can researchers address limited resolution in proton NMR when using ABTE as a CSA?

Advanced Research Focus
When ¹H NMR signals overlap (e.g., in spiroglycol analysis):

  • Switch to ¹³C NMR : Utilize ¹³C NMR to observe enantiodifferentiation at carbon centers (e.g., spirocarbon atoms) .
  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., Gaussian16) to predict chemical shifts and validate assignments .
  • Derivatization : Convert analytes to diastereomers (e.g., esterify with camphorsulfonic acid) for separation via chromatography .

What computational approaches explain the thermodynamic stability of ABTE-analyte complexes?

Advanced Research Focus
Mechanistic insights are gained through:

  • Binding Constant Calculations : Use NMR titration data to determine equilibrium constants (K) via nonlinear regression .
  • DFT Simulations : Model complex geometries and compare relative Gibbs free energies to explain enantiodiscrimination .
  • Non-covalent Interaction (NCI) Analysis : Map π-π stacking, hydrogen bonding, and steric effects using tools like Multiwfn .

How are perdeuterated isotopomers of this compound used in mechanistic studies?

Advanced Research Focus
Deuterated analogs (e.g., ABTE-d₂) aid in:

  • Isotope Effects : Study kinetic isotope effects (KIEs) on reaction rates or binding equilibria.
  • Spectral Simplification : Reduce signal overlap in ¹H NMR by replacing labile protons with deuterium .
  • Tracer Studies : Track molecular interactions in complex matrices (e.g., biological systems).

How should researchers resolve contradictions between experimental NMR data and computational predictions?

Advanced Research Focus
Address discrepancies via:

  • Error Analysis : Check for solvent effects, temperature mismatches, or incomplete basis sets in simulations.
  • Experimental Validation : Compare multiple CSA-analytes pairs (e.g., ABTE vs. Pirkle’s reagent) to confirm trends .
  • Multivariate Statistics : Apply principal component analysis (PCA) to correlate NMR shifts with computed parameters .

What derivatization strategies enable physical separation of enantiomers in ABTE-based studies?

Advanced Research Focus
Derivatization methods include:

  • Chiral Acid Coupling : React analytes with Mosher’s acid or camphorsulfonic acid to form diastereomeric esters separable via HPLC .
  • Carbamate Formation : Synthesize diastereomeric carbamates for crystallization and X-ray analysis .
  • Dynamic Kinetic Resolution (DKR) : Combine CSA use with enzymatic catalysis to enhance enantiomer isolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.